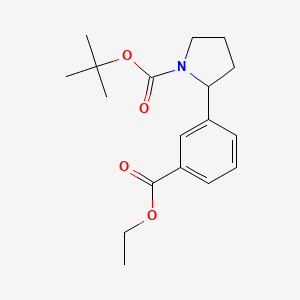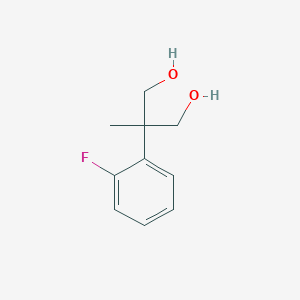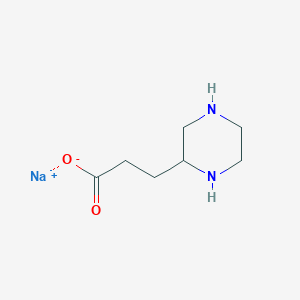
5-(乙基磺酰基)吡啶甲腈
描述
5-(Ethylsulfonyl)picolinonitrile is a chemical compound with the molecular formula C8H8N2O2S . It is widely used in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of 5-(Ethylsulfonyl)picolinonitrile consists of 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(Ethylsulfonyl)picolinonitrile, such as its melting point, boiling point, and density, are not directly mentioned in the available literature .科学研究应用
制药工业中的应用
“5-(乙基磺酰基)吡啶甲腈”在制药工业中有着广泛的应用。 它是氨磺必利(一种抗精神病药物)合成中的关键组分 。 该化合物用于制备氨磺必利溶液,该溶液用作认证参考物质 .
3-羟基-4-取代吡啶甲腈的合成
该化合物在3-羟基-4-取代吡啶甲腈的合成中起着至关重要的作用 。 该过程涉及金(I)催化的4-炔丙基氨基异恶唑环化以及随后的异恶唑并吡啶的N−O键断裂 .
生物活性分子的创建
“5-(乙基磺酰基)吡啶甲腈”用于创建生物活性分子,特别是2,3,4-三取代吡啶 。 这些分子存在于具有重要生物活性的各种化合物中,例如神经毒剂抑制的人乙酰胆碱酯酶、抗炎剂、抗真菌剂和抗流感病毒剂 .
官能团构建
“5-(乙基磺酰基)吡啶甲腈”中的氰基基团提供了一种在一步中构建各种官能团的机会,包括氨基、甲基、酰胺基、亚胺酸酯基、酰胺肟基、酮基、羧基和酯基 。 这使其成为合成2,3,4-三取代吡啶的宝贵合成中间体 .
酰基和烷基基团的引入
“5-(乙基磺酰基)吡啶甲腈”中的3-羟基基团提供了一步引入各种酰基和烷基基团的机会 。 该特性进一步增强了其作为合成中间体的价值 .
脱硼反应
“5-(乙基磺酰基)吡啶甲腈”可能用于脱硼反应 。 虽然搜索结果中没有提供这种应用的具体细节,但脱硼反应是有机合成中的一种重要反应,通常用于形成碳-碳键 .
生化分析
Biochemical Properties
5-(Ethylsulfonyl)picolinonitrile plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or activator depending on the context of the reaction . The nature of these interactions often involves the binding of 5-(Ethylsulfonyl)picolinonitrile to the active sites of enzymes, thereby altering their catalytic efficiency.
Cellular Effects
The effects of 5-(Ethylsulfonyl)picolinonitrile on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 5-(Ethylsulfonyl)picolinonitrile can affect the expression of genes involved in stress responses and metabolic pathways . Additionally, it has been found to impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 5-(Ethylsulfonyl)picolinonitrile exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, 5-(Ethylsulfonyl)picolinonitrile has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Ethylsulfonyl)picolinonitrile can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have indicated that 5-(Ethylsulfonyl)picolinonitrile remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to 5-(Ethylsulfonyl)picolinonitrile in in vitro and in vivo studies has shown sustained effects on cellular processes, including prolonged modulation of enzyme activities and gene expression.
Dosage Effects in Animal Models
The effects of 5-(Ethylsulfonyl)picolinonitrile vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating enzyme activities and metabolic pathways without causing toxicity . At high doses, 5-(Ethylsulfonyl)picolinonitrile can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range elicits a maximal biological response, beyond which adverse effects become prominent.
Metabolic Pathways
5-(Ethylsulfonyl)picolinonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to influence the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting the overall redox balance within cells . Additionally, 5-(Ethylsulfonyl)picolinonitrile can alter metabolite levels by modulating the activity of key metabolic enzymes, leading to changes in cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of 5-(Ethylsulfonyl)picolinonitrile within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain cellular compartments, where it exerts its biological effects . The localization and accumulation of 5-(Ethylsulfonyl)picolinonitrile are influenced by its interactions with transport proteins and its physicochemical properties.
Subcellular Localization
5-(Ethylsulfonyl)picolinonitrile exhibits specific subcellular localization, which is crucial for its activity and function. It has been found to localize in the cytoplasm and mitochondria, where it interacts with enzymes and other biomolecules involved in metabolic processes . The subcellular localization of 5-(Ethylsulfonyl)picolinonitrile is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles.
属性
IUPAC Name |
5-ethylsulfonylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-2-13(11,12)8-4-3-7(5-9)10-6-8/h3-4,6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEKGMOFZSQNNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CN=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-ethyl 2-[(2'-benzyloxycarbonyl-6'-nitro-phenyl)-imino] propanoate](/img/structure/B1447825.png)




![[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B1447833.png)





![3-(Furan-2-yl)-3-{[(4-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B1447841.png)
![1,3-Diethyl 2-ethyl-2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B1447842.png)
